molecular formula C22H19N3O6 B2535767 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide CAS No. 898441-00-4

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B2535767
CAS No.: 898441-00-4
M. Wt: 421.409
InChI Key: NETNGDDNTPTQPR-UHFFFAOYSA-N
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Description

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide (CAS 898441-00-4) is a synthetic small molecule with a molecular formula of C 22 H 19 N 3 O 6 and a molecular weight of 421.40 g/mol . This chemical entity is characterized by a unique hybrid structure, integrating an indoline moiety, a 4-oxo-4H-pyran (gamma-pyrone) ring, and a 4-nitroaniline-based acetamide functional group . The specific biochemical and physiological mechanisms of action for this compound are not yet widely elucidated in the available scientific literature, presenting a significant opportunity for exploratory research. Its complex structure suggests potential as a valuable scaffold in medicinal chemistry and drug discovery. Researchers may investigate its utility as a building block for the synthesis of more complex molecules or as a lead compound for the development of novel pharmacological tools. The presence of the 4-nitrophenyl group can make it a useful intermediate in organic synthesis or a candidate for studying nitro-reductase enzyme activity . The indoline and pyrone components are privileged structures found in many bioactive molecules, indicating potential for interaction with various biological targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c26-20-11-18(12-24-10-9-15-3-1-2-4-19(15)24)30-13-21(20)31-14-22(27)23-16-5-7-17(8-6-16)25(28)29/h1-8,11,13H,9-10,12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETNGDDNTPTQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the introduction of the nitrophenylacetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions could introduce a wide range of new functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activities, making it a candidate for studies in drug discovery and development.

    Medicine: Its potential biological activities could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which could lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The target compound shares a common acetamide backbone with several analogs but differs in substituents and heterocyclic systems. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide 4-Oxo-4H-pyran - 6-(Indolin-1-ylmethyl)
- 4-Nitrophenyl (acetamide-linked)
C23H20N3O7 (inferred) ~466.4 (calculated) Nitro group enhances electron-withdrawing effects; indole moiety may improve lipophilicity .
Analog 1 : N-(Benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide (CAS 898456-30-9) 4-Oxo-4H-pyran - 6-(Indolin-1-ylmethyl)
- Benzo[d][1,3]dioxol-5-yl (acetamide-linked)
C23H20N2O6 420.4 Benzodioxol substituent provides electron-donating effects; lower molecular weight than target compound.
Analog 2 : 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin - 6-Ethyl, 3-Phenyl
- 4-Nitrophenyl (acetamide-linked)
C22H19N4O4S2 491.54 Sulfur-containing heterocycle; higher molecular weight due to thienopyrimidin core.
Analog 3 : Pyridine Derivative 11d (from ) Pyridine - Tetrahydronaphthalene
- 4-Chlorophenyl (thiazolidinone-linked)
C33H25ClFN3O4S 638.1 Chlorophenyl and fluorine substituents; evaluated for anticancer activity (melting point 240–242°C).

Functional Group Impact on Properties

  • Heterocyclic Core: The pyran ring (target) vs. thienopyrimidin (Analog 2) alters electronic distribution and solubility. Sulfur in Analog 2 may improve membrane permeability but reduce metabolic stability .
  • Biological Activity : Pyridine derivatives like Analog 3 show anticancer activity, suggesting that acetamide-linked heterocycles with bulky substituents (e.g., tetrahydronaphthalene) may target specific enzymes or receptors .

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant data and case studies.

Structural Characteristics

The molecular formula for this compound is C22H19N3O6C_{22}H_{19}N_{3}O_{6}, with a molecular weight of approximately 421.4 g/mol. Its structure includes:

  • Indole Moiety : A bicyclic structure that contributes to its biological activity.
  • Pyran Ring : Known for its role in various pharmacological activities.
  • Acetamide Linkage : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyran ring through cyclization reactions.
  • Introduction of the indole moiety via nucleophilic substitution.
  • Acetylation to form the acetamide group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have shown efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
MCF-75.0Moderate
A5493.5Strong
HeLa2.0Very Strong

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens, demonstrating varying degrees of effectiveness:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLModerate
Escherichia coli16 µg/mLWeak
Mycobacterium tuberculosis4 µg/mLStrong

These results indicate potential as an antimicrobial agent, particularly against drug-resistant strains.

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : The indole and pyran components likely facilitate binding to biological receptors, influencing signaling pathways related to cell growth and survival.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-based compounds, including our target compound, and evaluated their anticancer properties using in vitro assays. The results indicated that modifications to the acetamide group significantly affected potency, highlighting the importance of structural variations in biological activity .

Antimicrobial Screening

Another study focused on the antimicrobial properties of pyran derivatives, where this compound was included in a broader screening against ESKAPE pathogens. The findings revealed promising activity against Mycobacterium tuberculosis, suggesting further exploration for tuberculosis treatment .

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